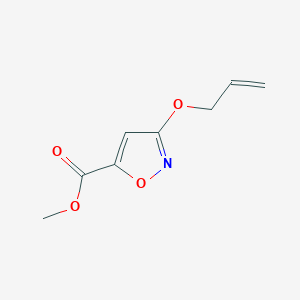

Methyl 3-(allyloxy)isoxazole-5-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO4 |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

methyl 3-prop-2-enoxy-1,2-oxazole-5-carboxylate |

InChI |

InChI=1S/C8H9NO4/c1-3-4-12-7-5-6(13-9-7)8(10)11-2/h3,5H,1,4H2,2H3 |

InChI Key |

FPWNKJATAPESMD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NO1)OCC=C |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Allyloxy Isoxazole 5 Carboxylate and Analogues

Classical Approaches to Substituted Isoxazoles

The foundational methods for constructing the isoxazole (B147169) core often rely on the cyclization of specifically designed acyclic precursors. These classical strategies, primarily involving cyclization and condensation reactions, have been instrumental in the development of isoxazole chemistry.

Cyclization Reactions of Precursors

One of the most fundamental routes to isoxazoles involves the reaction of a three-carbon component, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone, with hydroxylamine (B1172632). researchgate.netyoutube.com The process begins with the formation of an oxime with one of the carbonyl groups, which then undergoes an intramolecular cyclization by the attack of the oxime's hydroxyl group on the second carbonyl. A final dehydration step yields the aromatic isoxazole ring. youtube.com

Another classical yet powerful method is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.govorganic-chemistry.org In this approach, various electrophiles such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) can induce the cyclization to produce highly substituted isoxazoles, including 4-haloisoxazoles, in good to excellent yields under mild conditions. nih.govorganic-chemistry.orgresearchgate.net This method offers a versatile pathway to functionalized isoxazoles that can be further modified. organic-chemistry.org A facile strategy has also been developed involving the oxidation of propargylamines to form the corresponding oximes, followed by a copper(I)-mediated intramolecular cyclization to yield the isoxazole core. acs.orgacs.orgorganic-chemistry.org

Table 1: Examples of Electrophilic Cyclization for Isoxazole Synthesis

| Starting Material | Electrophile | Product | Yield | Reference |

| 2-Alkyn-1-one O-methyl oximes | ICl, I₂, Br₂, or PhSeBr | 3,5-Disubstituted 4-halo(seleno)isoxazoles | Good to excellent | nih.govorganic-chemistry.orgresearchgate.net |

| Propargylamines | m-CPBA (oxidation) then CuCl (cyclization) | 5-Substituted and 3,5-disubstituted isoxazoles | High | acs.orgacs.org |

Condensation Reactions in Isoxazole Formation

Condensation reactions are a cornerstone of classical isoxazole synthesis. The most prominent example is the reaction between β-dicarbonyl compounds and hydroxylamine. youtube.comresearchgate.net This reaction can proceed in two different ways depending on the substitution pattern of the dicarbonyl compound and the precise pH control during the reaction work-up, potentially yielding isomeric isoxazole products. youtube.com For instance, the reaction of 2,4-pentadione with hydroxylamine under mildly acidic conditions efficiently forms 3,5-dimethylisoxazole. chegg.com

This general strategy has been expanded to include the condensation of primary activated nitro compounds with alkenes or alkynes. nih.gov For example, ketones that can be enolized can react with primary nitro compounds in the presence of a copper(II) salt and a catalytic tertiary amine to produce highly functionalized isoxazoles through a cycloaddition-condensation process. rsc.org Similarly, 3-oxetanone (B52913) can undergo condensation with nitroalkanes to prepare 3-substituted isoxazole-4-carbaldehydes. nih.gov These methods highlight the versatility of condensation chemistry in building the isoxazole scaffold from simple, readily available starting materials. mdpi.com

Contemporary Synthetic Strategies

Modern synthetic chemistry has introduced more sophisticated and often more efficient methods for constructing heterocyclic rings. For isoxazoles, 1,3-dipolar cycloaddition reactions have become a particularly powerful and widely used tool. rsc.orgresearchgate.net

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition, sometimes referred to as the Huisgen cycloaddition, is a chemical reaction between a 1,3-dipole and a dipolarophile that forms a five-membered ring. wikipedia.org This reaction is a cornerstone of modern heterocyclic synthesis due to its efficiency and high degree of regioselectivity and stereoselectivity. wikipedia.org

The most important application of 1,3-dipolar cycloaddition in isoxazole synthesis is the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile). nih.govresearchgate.net The reaction with an alkyne directly yields a substituted isoxazole, while reaction with an alkene produces an isoxazoline (B3343090), which can be a valuable intermediate. wikipedia.orgbohrium.comresearchgate.net

Nitrile oxides are unstable and are typically generated in situ from various precursors. researchgate.net Common methods for their generation include:

Dehydrohalogenation of hydroximoyl chlorides : This is a standard route, often using a base like triethylamine. nih.govnih.gov

Oxidation of aldoximes : A variety of oxidizing agents can be used, including sodium hypochlorite (B82951) (bleach), N-chlorosuccinimide, or hypervalent iodine reagents with a terminal oxidant like Oxone. nih.govmdpi.comacs.orgnih.gov

Dehydration of primary nitroalkanes : Reagents such as phenyl isocyanate or various chloroformates can effect this transformation. nih.govnih.gov

The cycloaddition of the in situ-generated nitrile oxide with a terminal alkyne is a highly convergent and regioselective method for preparing 3,5-disubstituted isoxazoles. nih.govnih.gov This Cu-free "click reaction" is valued for its reliability and wide functional group tolerance. nih.govacs.org The reaction can be performed in various solvents, including environmentally benign options like water, and can be accelerated by microwave irradiation. nih.govnih.gov

Table 2: Selected Methods for Nitrile Oxide Cycloaddition

| Nitrile Oxide Precursor | Dipolarophile | Conditions | Product Type | Reference |

| Hydroxyimidoyl chlorides | Terminal alkynes | Cu/Al₂O₃, Ball-milling | 3,5-Disubstituted isoxazole | nih.gov |

| Aldoximes | Alkenes/Alkynes | Catalytic Iodoarene, Oxone, aq. HFIP/MeOH | Isoxazolines/Isoxazoles | acs.org |

| α-Nitroketones | Alkenes/Alkynes | Chloramine-T, Acetonitrile, 70 °C | 3-Benzoylisoxazolines/isoxazoles | nih.gov |

| Nitroalkanes | Alkenes | Dehydrating agent | 2-Isoxazolines | bohrium.comresearchgate.net |

The Intramolecular Nitrile Oxide Cycloaddition (INOC) reaction is a powerful variant where the nitrile oxide and the dipolarophile (an alkene or alkyne) are tethered within the same molecule. ontosight.ai This strategy is highly effective for the construction of complex, fused bicyclic isoxazole and isoxazoline ring systems, as it can form two rings simultaneously. nih.govmdpi.com

The INOC process begins with the in situ generation of a nitrile oxide from a precursor like an aldoxime or a nitroalkane. nih.govmdpi.com This reactive intermediate then undergoes a [3+2] cycloaddition with the tethered π-system, leading to the fused heterocyclic product. ontosight.ai The regioselectivity and stereoselectivity of the reaction can be precisely controlled by the design of the starting material, including the length and nature of the tether connecting the two reactive moieties. ontosight.ai

This approach has proven valuable in the synthesis of complex molecules, including natural products and their analogues. ontosight.ai For instance, a synthetic procedure leading to 3,4-disubstituted 2-isoxazolines involves the intramolecular dipolar cycloaddition of a nitrile oxide motif onto a double bond within an allyloxy group present in the substrate. mdpi.comnih.gov This strategy is directly relevant to the synthesis of analogues of Methyl 3-(allyloxy)isoxazole-5-carboxylate, demonstrating a modern and elegant approach to assembling the core structure with appended functionality.

Multicomponent Reactions (MCRs) for Isoxazole Ring Construction

Multicomponent reactions (MCRs) have emerged as powerful and efficient strategies for synthesizing complex molecules like isoxazoles from three or more starting materials in a single operation. scielo.brresearchgate.net This approach aligns with the principles of green chemistry by offering high atom economy, procedural simplicity, and often avoiding the need for purification of intermediates. scielo.brresearchgate.net

Several MCR strategies have been developed for the synthesis of isoxazole-5(4H)-ones and other derivatives. scielo.brnanobioletters.com A common approach involves the condensation of a β-ketoester (like ethyl acetoacetate), an aldehyde, and hydroxylamine. researchgate.netnanobioletters.com The reaction conditions can be optimized using various catalysts, including acidic ionic liquids or catalysts like ZSM-5, sometimes under solvent-free or microwave irradiation conditions to enhance reaction rates and yields. scielo.brnanobioletters.com For instance, a one-pot, three-component reaction between substituted aldehydes, methyl acetoacetate, and hydroxylamine hydrochloride has been successfully achieved using natural fruit juices such as Cocos nucifera L. juice as an eco-friendly catalyst. researchgate.net

Another notable MCR involves the reaction of malononitrile, hydroxylamine hydrochloride, and various aryl or heteroaryl aldehydes. nih.gov This method, utilizing a deep eutectic solvent like K2CO3/glycerol as the catalytic medium, efficiently produces 5-amino-isoxazole-4-carbonitriles in high yields at room temperature. nih.gov Ultrasound irradiation has also been employed to accelerate MCRs, such as the one-pot, five-component synthesis of 3,5-disubstituted isoxazole secondary sulfonamides. mdpi.com These MCRs provide rapid and efficient access to a diverse range of functionalized isoxazoles. scielo.brnih.gov

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| β-ketoester, Aldehyde, Hydroxylamine | Acidic Ionic Liquid | Isoxazol-5(4H)-ones | scielo.br |

| Malononitrile, Aldehyde, Hydroxylamine Hydrochloride | K2CO3/Glycerol (Deep Eutectic Solvent) | 5-Amino-isoxazole-4-carbonitriles | nih.gov |

| Aldehyde, Methyl Acetoacetate, Hydroxylamine Hydrochloride | Cocos nucifera L. juice | Substituted Isoxazole Derivatives | researchgate.net |

| Hydroxylamine hydrochloride, Aldehydes, Primary amines, Propargyl bromide, Saccharin | CaCl2/K2CO3, Ultrasound | 3,5-disubstituted isoxazole secondary sulfonamides | mdpi.com |

Catalytic Methodologies in Isoxazole Synthesis

Catalysis plays a pivotal role in the modern synthesis of isoxazoles, offering enhanced efficiency, selectivity, and milder reaction conditions compared to classical methods. Various catalytic systems, including organocatalysts, metal catalysts, and photoredox catalysts, have been successfully applied.

Organocatalysis provides a metal-free alternative for the synthesis of isoxazoles, which is advantageous for avoiding metal contamination in the final products. globethesis.com Chiral phosphoric acids have been effectively used as catalysts in the enantioselective addition of 5-amino-isoxazoles to β,γ-alkynyl-α-ketimino esters. rsc.org This methodology yields quaternary α-isoxazole–α-alkynyl amino acid derivatives with high yields and excellent enantioselectivities. rsc.org The catalyst is believed to activate the substrates through hydrogen-bonding interactions, thereby controlling the stereochemical outcome of the reaction. rsc.org

Another organocatalytic approach involves the [3+2] cycloaddition reaction between β-functionalized ketones and nitrile oxides, leading to 3,4,5-trisubstituted isoxazoles in high yields and regioselectivities. globethesis.com Simple and inexpensive catalysts can be employed at room temperature, making this an efficient and practical method. globethesis.com Furthermore, chiral phosphoric acid catalysts have also enabled the atroposelective arylation of 5-aminoisoxazoles with quinones, producing a range of axially chiral isoxazole-derived amino alcohols under mild conditions. researchgate.net

Transition metal catalysis is a cornerstone of modern organic synthesis and has been extensively used for constructing and functionalizing the isoxazole scaffold. nih.gov

Palladium-catalyzed reactions are particularly versatile. The Sonogashira cross-coupling reaction, for example, is used to synthesize C4-alkynylisoxazoles from 3,5-disubstituted-4-iodoisoxazoles and terminal alkynes, affording products in high yields. researchgate.net Palladium catalysts also enable direct C–H functionalization. For instance, Pd-catalyzed direct alkenylation of benzoxazoles has been reported using alkenyl phosphates as coupling partners. nih.gov A notable application is the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes to form 1,2-benzisoxazoles by activating the C-H bonds ortho to the O-N bond. researchgate.net

Copper-catalyzed reactions are also highly effective for isoxazole synthesis. The copper(I)-catalyzed 1,3-dipolar cycloaddition of in-situ generated nitrile oxides and terminal acetylenes is a regioselective and rapid one-pot procedure for creating 3,5-disubstituted isoxazoles. nih.gov More recently, a one-pot oxidation/cyclization sequence starting from propargylamines has been developed. acs.org In this process, the propargylamine (B41283) is first oxidized to an oxime, which then undergoes a CuCl-mediated intramolecular cyclization to yield the isoxazole core. acs.orgthieme-connect.com This method tolerates a wide range of functional groups. acs.org

| Reaction Type | Metal Catalyst | Substrates | Product | Reference |

|---|---|---|---|---|

| Sonogashira Cross-Coupling | Palladium (Pd) | 4-iodoisoxazoles, Terminal alkynes | C4-alkynylisoxazoles | researchgate.net |

| C-H Activation/[4+1] Annulation | Palladium (Pd) | N-phenoxyacetamides, Aldehydes | 1,2-benzisoxazoles | researchgate.net |

| [3+2] Cycloaddition | Copper (Cu) | Nitrile oxides, Terminal acetylenes | 3,5-disubstituted isoxazoles | nih.gov |

| Oxidation/Intramolecular Cyclization | Copper (Cu) | Propargylamines | Substituted isoxazoles | acs.org |

Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and Koser's reagent, have become powerful tools in organic synthesis due to their low toxicity and metal-like reactivity. bohrium.comcore.ac.uk They are widely used for the synthesis of isoxazoles via oxidative cycloaddition reactions. rsc.orgnsf.gov

The primary role of hypervalent iodine reagents in this context is to oxidize aldoximes to generate highly reactive, non-isolable nitrile oxide intermediates in situ. rsc.orgescholarship.org These nitrile oxides then readily undergo 1,3-dipolar cycloaddition with alkynes to produce 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles with high regioselectivity and in good yields. core.ac.ukrsc.org This method is often performed under mild, room-temperature conditions and is compatible with a variety of functional groups, allowing for the synthesis of complex molecules like nucleoside and peptide conjugates. rsc.org

Catalytic systems using hypervalent iodine have also been developed. For instance, an intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes can be catalyzed by hypervalent iodine(III) species generated in situ from 2-iodobenzoic acid and an oxidant like m-CPBA, affording polycyclic isoxazole derivatives. mdpi.com This catalytic approach enhances the sustainability of the process by reducing the amount of iodine reagent required. escholarship.orgmdpi.com

Visible-light photoredox catalysis has emerged as a green and sustainable method for initiating organic transformations. This strategy has been successfully applied to the synthesis of isoxazoles and their precursors. rsc.orgmanchester.ac.uk The process typically involves the generation of nitrile oxides from precursors like hydroxyimino acids through sequential single electron transfer (SET) processes mediated by a photocatalyst upon irradiation with visible light. rsc.orgresearchgate.net

In one approach, the photo-excited state of an aldehyde can initiate a photo-induced electron transfer (PET) cycle. mdpi.com For example, in a multicomponent reaction involving a β-ketoester, hydroxylamine, and an aromatic aldehyde, the excited aldehyde is reduced by hydroxylamine via SET. The resulting radical species combine to form the isoxazolone product. This method can significantly reduce reaction times compared to thermal or conventionally catalyzed reactions and has been adapted for continuous flow synthesis. mdpi.com This technique offers broad functional group compatibility and operates under very mild conditions. rsc.orgmanchester.ac.uk

Functionalization of Pre-formed Isoxazole Scaffolds

The direct functionalization of a pre-formed isoxazole ring is a crucial strategy for creating diverse analogues, as the ring can be sensitive to certain reaction conditions, particularly basic ones. nih.gov This late-stage modification allows for the introduction of various substituents at the C3, C4, and C5 positions.

Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. nih.gov The Sonogashira reaction, catalyzed by palladium, is a well-established method for introducing alkyne moieties at the C4 position of 4-iodoisoxazole (B1321973) precursors. researchgate.net Similarly, other palladium-catalyzed processes can be used for C-H functionalization to introduce alkyl or alkenyl groups. nih.gov

Another approach is electrophilic cyclization. For example, 2-alkyn-1-one O-methyl oximes can react with electrophiles like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) to yield 3,5-disubstituted 4-haloisoxazoles. acs.orgorganic-chemistry.org These halogenated isoxazoles are valuable intermediates that can be further modified through subsequent cross-coupling reactions, providing access to a wide array of highly substituted isoxazole derivatives. organic-chemistry.org

O-Alkylation Reactions for Allyloxy Introduction

The introduction of the allyloxy group at the C-3 position of the isoxazole ring is a critical step in the synthesis of the target compound. This transformation is typically achieved via an O-alkylation reaction, starting from a 3-hydroxyisoxazole precursor, namely Methyl 3-hydroxyisoxazole-5-carboxylate. This reaction is a specific type of Williamson ether synthesis.

The general methodology involves the deprotonation of the hydroxyl group on the isoxazole ring by a suitable base to form a more nucleophilic alkoxide. This intermediate then undergoes a nucleophilic substitution reaction (SN2) with an allyl halide, such as allyl bromide, to form the desired ether linkage.

Key parameters influencing the success of this reaction include the choice of base, solvent, and reaction temperature. Common bases used for this purpose include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). The selection of the solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) often being employed to facilitate the SN2 reaction.

A representative procedure for a similar O-alkylation on the isoxazole core involves treating Methyl 3-hydroxyisoxazole-5-carboxylate with a base and an alkylating agent in a suitable solvent. For instance, the methylation of this precursor has been successfully carried out using methyl iodide and potassium carbonate in DMF. By analogy, substituting methyl iodide with allyl bromide would lead to the desired 3-(allyloxy) substituent.

Table 1: Representative Conditions for O-Alkylation of 3-Hydroxyisoxazole Precursors

| Precursor | Alkylating Agent | Base | Solvent | Temperature | Reference Analogy |

|---|---|---|---|---|---|

| Methyl 3-hydroxyisoxazole-5-carboxylate | Allyl Bromide | K₂CO₃ | DMF | Room Temperature | Analogous to methylation reaction |

| 4-Hydroxyacetophenone | Allyl Bromide | KOH | Ethanol | Not specified | Demonstrates general O-allylation |

Esterification and Transesterification Strategies

The methyl ester functional group at the C-5 position of the isoxazole ring can be introduced through several standard synthetic routes, primarily direct esterification or transesterification.

Esterification: This approach involves the reaction of the corresponding carboxylic acid, 3-(allyloxy)isoxazole-5-carboxylic acid, with methanol (B129727) in the presence of an acid catalyst. This is a classic Fischer-Speier esterification. Strong acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly used to protonate the carboxylic acid, thereby activating it for nucleophilic attack by methanol. The reaction is reversible, and often requires the removal of water to drive the equilibrium toward the product.

Alternatively, more modern and milder methods can be employed. The use of a reusable solid acid catalyst, such as Dowex H+ resin, presents a more environmentally friendly option that simplifies product purification.

Transesterification: Transesterification is another viable strategy, which would involve converting a different ester of 3-(allyloxy)isoxazole-5-carboxylic acid (e.g., an ethyl or benzyl (B1604629) ester) into the methyl ester. This is achieved by reacting the starting ester with a large excess of methanol, typically in the presence of an acid or base catalyst. For example, hydrolysis of an ethyl ester to the carboxylic acid followed by re-esterification with methanol is a common sequence.

The synthesis of the precursor, 3-(allyloxy)isoxazole-5-carboxylic acid, can be achieved by first synthesizing the corresponding ethyl ester and then hydrolyzing it under basic conditions (e.g., using NaOH), followed by acidification.

Table 2: Comparison of Esterification Strategies

| Strategy | Reactants | Catalyst/Reagents | Key Features |

|---|---|---|---|

| Fischer-Speier Esterification | 3-(allyloxy)isoxazole-5-carboxylic acid, Methanol | H₂SO₄ or HCl | Classic method; requires water removal. |

| Solid-Acid Catalyzed Esterification | 3-(allyloxy)isoxazole-5-carboxylic acid, Methanol | Dowex H+ resin | Greener approach; reusable catalyst. |

| Transesterification | Ethyl 3-(allyloxy)isoxazole-5-carboxylate, Methanol | Acid or Base | Useful for converting existing esters. |

Solid-Phase Organic Synthesis (SPOS) of Isoxazole-5-carboxylates

Solid-phase organic synthesis (SPOS) offers significant advantages for the preparation of compound libraries, including simplified purification and the ability to use excess reagents to drive reactions to completion. tandfonline.com Several SPOS strategies have been developed for the synthesis of isoxazoles, which can be adapted to produce isoxazole-5-carboxylates. tandfonline.com

One notable method involves a 1,3-dipolar cycloaddition reaction where one of the components is attached to a solid support. nih.gov A novel approach utilizes a Wang resin-bound 1-phenylselenoacrylate as the dipolarophile. tandfonline.com In this strategy, the acrylate, which is the precursor to the C4-C5 and ester part of the isoxazole ring, is immobilized on the resin. This resin-bound reagent is then reacted with a nitrile oxide (R-C≡N⁺-O⁻) generated in situ from the corresponding aldoxime. tandfonline.comtandfonline.com

The cycloaddition proceeds regioselectively to yield a resin-bound isoxazoline intermediate. Subsequent oxidation and elimination of the phenylseleno group, followed by cleavage from the resin (e.g., using trifluoroacetic acid), releases the final Methyl 3-substituted isoxazole-5-carboxylate into the solution. tandfonline.com This method allows for the generation of a variety of 3-substituted isoxazole-5-carboxylates by simply changing the starting aldoxime. tandfonline.comtandfonline.com

Another common SPOS approach involves immobilizing the alkyne component onto the solid support. nih.gov For the synthesis of the target molecule, a resin-bound propargyl derivative could be reacted with a nitrile oxide precursor to form the isoxazole ring directly on the support. nih.gov

Table 3: Overview of SPOS for Methyl 3-substituted Isoxazole-5-carboxylates

| SPOS Strategy | Immobilized Component | Key Reaction | Advantages | Reference |

|---|---|---|---|---|

| Selenium-based Linker | 1-Phenylselenoacrylate on Wang resin | 1,3-Dipolar cycloaddition with nitrile oxide | Good yields and purities; simplified workup. | tandfonline.comtandfonline.com |

| Resin-Bound Alkyne | Propargyl derivative on solid support | 1,3-Dipolar cycloaddition with nitrile oxide | Allows for diversity at the C3 position. | nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. These principles can be applied to various steps in the synthesis of this compound.

Use of Greener Solvents: A significant advancement is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. Water has been successfully used as a solvent for the synthesis of isoxazole derivatives. nih.govbeilstein-journals.org Reactions such as the [3+2] cycloaddition of nitrile oxides with β-ketoesters can proceed efficiently in water, often at room temperature, providing a fast and eco-friendly route to the isoxazole core. beilstein-journals.org Deep eutectic solvents (DES), which are biodegradable and have low toxicity, have also been employed for the synthesis of 3,5-disubstituted isoxazoles. nih.govcore.ac.uk

Alternative Energy Sources: To reduce energy consumption and shorten reaction times, alternative energy sources to conventional heating are being explored.

Ultrasonic Irradiation: Sonochemistry has emerged as a powerful tool, enhancing reaction efficiency, improving mass transfer, and often allowing for reactions to occur at lower temperatures. mdpi.com It has been used for various isoxazole syntheses, aligning with green chemistry principles by reducing energy use and minimizing byproduct formation. mdpi.com

Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to traditional heating. nih.govresearchgate.net

Sunlight: In some cases, natural sunlight has been utilized as a clean, cheap, and readily available energy source for synthesizing isoxazole derivatives in water, completely avoiding the need for electricity for heating. semnan.ac.ir

Catalysis and Solvent-Free Reactions: The use of reusable catalysts and the elimination of solvents altogether represent further green advancements. Solvent-free syntheses of isoxazoles have been developed using techniques like ball-milling, where mechanical energy is used to drive the reaction between solid reactants. nih.gov This mechanochemical approach minimizes waste and avoids the need for solvent purification.

Table 4: Green Chemistry Strategies for Isoxazole Synthesis

| Green Approach | Methodology | Key Advantages | Reference |

|---|---|---|---|

| Alternative Solvents | Synthesis in water or deep eutectic solvents (DES). | Reduces use of volatile organic compounds (VOCs); biodegradable. | nih.govbeilstein-journals.orgcore.ac.uk |

| Alternative Energy | Ultrasonic or microwave irradiation; natural sunlight. | Reduced reaction times, lower energy consumption, improved yields. | mdpi.comnih.govsemnan.ac.ir |

| Solvent-Free Synthesis | Mechanochemistry (ball-milling). | Eliminates solvent waste, high efficiency. | nih.gov |

Chemical Reactivity and Transformations of Methyl 3 Allyloxy Isoxazole 5 Carboxylate

Reactivity of the Isoxazole (B147169) Ring System

The isoxazole ring, while aromatic, contains a labile N-O bond that serves as a key site for chemical transformations. This inherent feature allows the isoxazole to act as a masked precursor for various difunctionalized compounds, making its reactivity a subject of significant synthetic interest.

Ring-Opening Reactions

The cleavage of the isoxazole N-O bond is a hallmark of its reactivity, achievable under various conditions to yield valuable synthetic intermediates.

Reductive Ring Opening: Catalytic hydrogenation is a common method for cleaving the isoxazole ring. For instance, palladium-catalyzed hydrogenation of isoxazole-5-carboxylates can lead to a domino reaction sequence. This process often involves initial hydrogenolysis followed by the reductive opening of the isoxazole ring to produce β-enamino-ketoesters. This transformation underscores the utility of the isoxazole ring as a stable protecting group that can be removed under reductive conditions to reveal more complex functionalities.

Fluorinative Ring Opening: A novel approach to isoxazole transformation involves ring-opening fluorination. nih.govresearchgate.net Treatment of C4-substituted isoxazoles with an electrophilic fluorinating agent like Selectfluor® (F-TEDA-BF4) can induce a fluorination-deprotonation cascade, culminating in the cleavage of the N-O bond. researchgate.netacs.orgjyamaguchi-lab.combohrium.com This reaction yields α-fluorocyanoketones, which are versatile building blocks for synthesizing other fluorine-containing molecules. researchgate.net The reaction proceeds under mild conditions and tolerates a variety of functional groups, including carboxylates. researchgate.net

| Reaction Type | Reagents & Conditions | Product Type | Key Feature |

|---|---|---|---|

| Reductive Ring Opening | H₂, Pd/C | β-Enamino-ketoester | Unveils a difunctionalized open-chain product. |

| Fluorinative Ring Opening | Selectfluor® | α-Fluorocyanoketone | Introduces fluorine with concomitant ring cleavage. researchgate.net |

Functionalization of the Isoxazole Nucleus (e.g., Halogenation, Arylation)

Direct functionalization of the isoxazole core, particularly at the C4 and C5 positions, provides a pathway to novel derivatives.

Halogenation: While the isoxazole ring is generally resistant to electrophilic aromatic substitution, direct halogenation at the C4 position can be achieved. For example, reactions of related isoxazole precursors with reagents like N-bromosuccinimide (NBS) can introduce a bromine atom at the C4 position. A method for synthesizing methyl 3-hydroxyisoxazole-5-carboxylate involves a bromination step, highlighting the feasibility of halogenating isoxazole carboxylate systems. acs.org

Arylation: Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for modifying the isoxazole nucleus. Research has demonstrated the successful C4,C5-diarylation of ethyl isoxazole-3-carboxylate using aryl bromides. researchgate.net This reaction proceeds in a one-pot manner and tolerates a wide array of substituents on the aryl bromide, such as nitrile, acetyl, and fluoro groups. researchgate.net With ortho-substituted aryl bromides, selective mono-arylation at the C5 position is often observed. researchgate.net This methodology allows for the rapid construction of complex, polysubstituted isoxazoles from simple precursors. researchgate.netnih.gov

| Functionalization | Position | Reagents & Catalyst | Significance |

|---|---|---|---|

| Halogenation | C4 | N-Bromosuccinimide (NBS) | Provides a handle for further cross-coupling reactions. |

| Arylation | C4 and C5 | Ar-Br, Pd Catalyst (e.g., Pd(OAc)₂) | Allows for direct introduction of aryl groups via C-H activation. researchgate.net |

Cycloaddition and Photocycloaddition Reactions of the Isoxazole Core

While the isoxazole ring is most commonly formed via [3+2] cycloaddition reactions, the formed heterocycle can also participate in its own cycloaddition and photochemical reactions.

The most notable photochemical transformation of isoxazoles is their photoisomerization to oxazoles. This process typically requires UV light irradiation and proceeds through the homolytic cleavage of the weak O-N bond to form a reactive acyl azirine intermediate. This intermediate then undergoes rearrangement to furnish the corresponding oxazole. This reaction serves as a method for heterocyclic transposition, converting isoxazole scaffolds into their oxazole isomers.

Rearrangement Reactions Involving the Isoxazole Moiety

The isoxazole ring system is susceptible to several named rearrangement reactions, often promoted by base or heat, which transform the heterocyclic core into other ring systems.

One of the most significant is the Boulton-Katritzky rearrangement . nih.gov This reaction typically involves an isoxazole with a suitably positioned substituent that can participate in a cyclization/ring-opening sequence. For example, isoxazolo[4,5-b]pyridine derivatives have been shown to undergo a base-promoted Boulton-Katritzky rearrangement to yield triazole derivatives. beilstein-journals.orgbeilstein-journals.orgnih.gov This transformation proceeds through a series of electrocyclic reactions, ultimately converting the isoxazole ring into a new heterocyclic system. beilstein-journals.org Such rearrangements are valuable for generating molecular diversity from a common isoxazole precursor.

Transformations Involving the Allyloxy Group

The allyloxy substituent at the C3 position of the isoxazole ring offers a distinct site for chemical modification, independent of the ring's reactivity. The terminal double bond is a versatile functional group for various addition and transition metal-catalyzed reactions.

Olefin Metathesis Reactions (e.g., Ring-Closing Metathesis)

Olefin metathesis, particularly ring-closing metathesis (RCM), is a powerful carbon-carbon bond-forming reaction catalyzed by ruthenium or molybdenum alkylidene complexes. wikipedia.orgmasterorganicchemistry.com The allyloxy group in Methyl 3-(allyloxy)isoxazole-5-carboxylate makes it a suitable substrate for such transformations.

RCM is widely used for the synthesis of cyclic compounds, including oxygen-containing heterocycles. wikipedia.org By introducing a second alkenyl chain elsewhere on the molecule, an intramolecular RCM reaction with the allyloxy group can be employed to construct a new ring fused to the isoxazole core. The isoxazole ring itself is generally stable to the conditions of olefin metathesis, allowing for selective reaction at the allyl group. organic-chemistry.org However, a potential side reaction in the metathesis of aryl-allyl ethers is olefin isomerization, which can sometimes lead to the formation of undesired byproducts. nih.govorganic-chemistry.org Careful selection of the catalyst and reaction conditions is crucial to favor the desired cyclization pathway. nih.gov

Addition Reactions to the Alkene Moiety (e.g., Hydrosilylation)

The terminal double bond of the allyl group in this compound is susceptible to a variety of addition reactions, characteristic of alkenes. These reactions provide a pathway to introduce new functional groups at the terminus of the three-carbon chain.

Hydrosilylation: This reaction involves the addition of a silicon-hydride bond across the carbon-carbon double bond, typically catalyzed by transition metal complexes, most commonly those of platinum and rhodium. researchgate.netscirp.orgnih.gov The reaction with a hydrosilane, such as trichlorosilane, in the presence of a catalyst like Karstedt's catalyst, would yield a silylated derivative. scirp.org The regioselectivity of the addition can be influenced by the choice of catalyst and substituents on the silicon atom, but often results in the formation of the β-adduct. scirp.org

Dihydroxylation: The alkene can be converted to a vicinal diol through dihydroxylation. This is commonly achieved using osmium tetroxide (OsO₄) in a catalytic amount, with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). wikipedia.orgskku.edumasterorganicchemistry.comslideshare.net This reaction is stereospecific, resulting in syn-addition of the two hydroxyl groups to the double bond. wikipedia.orgmasterorganicchemistry.comlibretexts.org The resulting diol can be a versatile intermediate for further transformations.

| Reaction | Reagents | Product Type | Key Features |

| Hydrosilylation | H-SiR₃, Pt or Rh catalyst | Silylated ether | Addition of Si-H across C=C |

| Dihydroxylation | OsO₄ (cat.), NMO | Vicinal diol | syn-addition of two OH groups |

Cleavage and Derivatization of the Ether Linkage

The allyl ether group is often employed as a protecting group for hydroxyl functions in organic synthesis due to its stability under a range of conditions. organic-chemistry.orgacs.org Consequently, numerous methods have been developed for its cleavage, which can be applied to this compound to unmask the 3-hydroxyisoxazole core.

The deallylation can be achieved under mild conditions using transition metal catalysts, most notably palladium complexes. acs.orgnih.govgoogle.comresearcher.lifeorganic-chemistry.org A common method involves the use of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a nucleophilic scavenger. google.comorganic-chemistry.org The mechanism is believed to involve the formation of a π-allyl palladium(II) complex. organic-chemistry.org

Another approach involves the isomerization of the allyl group to a prop-1-enyl ether, which is then readily hydrolyzed under acidic conditions. This isomerization can be catalyzed by various transition metal complexes, including those of nickel. thieme-connect.com Additionally, oxidative cleavage methods can be employed to convert the allyl ether into corresponding aldehydes. nih.gov

| Method | Catalyst/Reagent | Product | Conditions |

| Palladium-catalyzed | Pd(PPh₃)₄, nucleophile | 3-Hydroxyisoxazole derivative | Mild, neutral |

| Nickel-catalyzed | Ni-H precatalyst, Brønsted acid | 3-Hydroxyisoxazole derivative | Isomerization followed by hydrolysis thieme-connect.com |

| Oxidative Cleavage | Oxoammonium salt | 3-Hydroxyisoxazole derivative and aldehyde | Mild heating nih.gov |

Reactivity of the Methyl Ester Group

The methyl ester at the 5-position of the isoxazole ring is a key site for transformations, allowing for the introduction of a variety of functionalities through classical ester chemistry.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly employed, using an aqueous base such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup. researchgate.netnih.gov The resulting 3-(allyloxy)isoxazole-5-carboxylic acid is a valuable intermediate for the synthesis of amides and other derivatives. The stability of the isoxazole ring under these conditions is a critical factor, and generally, the ester hydrolysis can be achieved without cleaving the ring. researchgate.net

The direct conversion of the methyl ester to an amide is often challenging. A more common and efficient route is the two-step process involving hydrolysis to the carboxylic acid, followed by coupling with an amine. The carboxylic acid can be activated for amidation using standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, for example by using thionyl chloride or phosphorus pentachloride, which then readily reacts with an amine to form the desired carboxamide. researchgate.net

The methyl ester group can be reduced to a primary alcohol, yielding [3-(allyloxy)isoxazol-5-yl]methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. However, for a more controlled reduction to the aldehyde, bulkier and less reactive hydride reagents are required. Diisobutylaluminum hydride (DIBAL-H) is a reagent of choice for the partial reduction of esters to aldehydes at low temperatures (typically -78 °C). reddit.comorganic-synthesis.commasterorganicchemistry.comchemistrysteps.com At higher temperatures, DIBAL-H will typically reduce the ester to the primary alcohol. researchgate.net

| Transformation | Reagents | Product |

| Hydrolysis | NaOH or LiOH, then H₃O⁺ | Carboxylic acid |

| Amidation | 1. NaOH, H₃O⁺ 2. Amine, coupling agent (e.g., EDC) | Carboxamide |

| Reduction to Alcohol | LiAlH₄ or DIBAL-H (at RT) | Primary alcohol |

| Reduction to Aldehyde | DIBAL-H (at -78 °C) | Aldehyde |

Domino and Cascade Reactions Utilizing Multiple Functional Groups

The presence of multiple, electronically distinct functional groups in this compound makes it an interesting substrate for domino and cascade reactions, where a single set of reagents can trigger a sequence of transformations. rsc.orgnih.govresearchgate.net

For instance, a reaction could be envisioned where the cleavage of the allyl ether under specific catalytic conditions is followed by an intramolecular reaction involving the newly formed hydroxyl group and the ester functionality.

Furthermore, reactions involving both the allyl group and the isoxazole ring are possible. For example, under certain electrochemical conditions, a four-component domino reaction has been reported for the synthesis of isoxazoles, where the isoxazole product itself can undergo further diversification. nih.gov This highlights the potential for the isoxazole ring in the target molecule to participate in subsequent transformations following an initial reaction at one of the other functional groups. The N-O bond of the isoxazole can also be cleaved under certain catalytic conditions, leading to ring-opened products which can then undergo further reactions. nih.gov Such cascade processes are highly valuable in synthesis as they can rapidly build molecular complexity from a relatively simple starting material. researchgate.netbit.edu.cn

Strategic Applications in Advanced Organic Synthesis

Methyl 3-(allyloxy)isoxazole-5-carboxylate as a Building Block

The inherent functionality of this compound makes it a valuable building block for the synthesis of more complex molecules. Its structural features can be manipulated in a controlled sequence to introduce molecular diversity and complexity.

The isoxazole (B147169) moiety is a well-established precursor for various other heterocyclic systems. nih.gov A key transformation in this regard is the reductive cleavage of the labile N-O bond within the isoxazole ring. For this compound, this cleavage would generate a highly functionalized acyclic intermediate, specifically an enaminone or a related β-hydroxy vinylogous ester. This versatile intermediate can then be subjected to cyclocondensation reactions with various reagents to construct a wide array of new heterocyclic frameworks. For instance, reaction with amidines could lead to pyrimidines, while treatment with hydrazines could yield pyrazoles. This strategy underscores the role of the isoxazole as a masked functionality, enabling a divergent approach to heterocyclic synthesis from a single, advanced precursor.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Reagent | Resulting Heterocycle |

|---|---|

| Hydrazine | Pyrazole |

| Amidines | Pyrimidine |

| Guanidine | Aminopyrimidine |

| α-Haloketones | Pyrrole |

| S-Alkyl isothioureas | Thiazole |

In the context of target-oriented synthesis, this compound serves as a polyfunctional synthon. The term "synthon" refers to a conceptual unit within a molecule that facilitates the formation of a specific bond in a retrosynthetic analysis. The isoxazole ring itself acts as a stable equivalent of a β-dicarbonyl or β-ketonitrile system, depending on the chosen cleavage conditions. mdpi.com This allows chemists to carry out extensive modifications on the allyl group or the ester function while the core carbonyl functionality remains protected. Subsequently, the isoxazole ring can be opened to reveal the desired functionality at a later stage of the synthesis, streamlining the construction of complex targets such as natural products and pharmaceuticals. The allyl group can be modified first, for example, through dihydroxylation or epoxidation, to install key stereocenters before the isoxazole ring is manipulated.

Role in New Reaction Methodologies

The unique combination of reactive sites in this compound makes it an ideal substrate for the development and exploration of new synthetic methods.

The terminal alkene of the allyloxy group is a versatile platform for a variety of modern bond-forming reactions, particularly those catalyzed by transition metals. rsc.org This functionality can participate in a range of cross-coupling and addition reactions. For example, it can be employed in palladium-catalyzed processes such as the Tsuji-Trost allylic alkylation to form new carbon-carbon bonds. Other potential transformations include olefin metathesis for ring construction, Heck coupling to introduce aryl or vinyl substituents, and hydroformylation to install an aldehyde group. The development of such reactions using this specific isoxazole substrate could provide novel pathways to highly decorated heterocyclic compounds. dntb.gov.uanih.gov

Table 2: Potential Bond-Forming Reactions at the Allyl Group

| Reaction Type | Catalyst/Reagents | Bond Formed |

|---|---|---|

| Allylic Alkylation | Pd(0), Nucleophile | C-C, C-N, C-O |

| Heck Coupling | Pd(0), Aryl/Vinyl Halide | C-C |

| Ring-Closing Metathesis | Grubbs' or Hoveyda-Grubbs' Catalyst | C-C (intramolecular) |

| Hydroformylation | Rh or Co catalyst, CO, H₂ | C-C, C-H |

| Thiol-ene Reaction | Radical initiator or UV light, Thiol | C-S |

The prochiral nature of the allyl group's double bond presents an opportunity for stereoselective transformations, allowing for the introduction of chirality into the molecule. Well-established methods such as the Sharpless asymmetric dihydroxylation or epoxidation can be applied to the alkene, yielding chiral diols or epoxides with high enantioselectivity. These newly formed stereocenters can serve as crucial structural elements in the synthesis of enantiomerically pure target molecules. The chiral information installed at the allyloxy side chain can also be used to direct the stereochemical outcome of subsequent reactions on other parts of the molecule, a strategy known as substrate-controlled stereoselection.

Contribution to Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, known as libraries, for high-throughput screening in drug discovery and materials science. nih.govresearchgate.net this compound is an excellent scaffold for this purpose due to its multiple points for diversification.

The ester functionality at the C5 position can be readily converted into a diverse array of amides through reaction with a library of primary and secondary amines. This transformation is typically robust and high-yielding, making it suitable for parallel synthesis formats. Concurrently or sequentially, the allyl group can be functionalized using the various reactions described previously (e.g., Heck coupling, thiol-ene additions) with a different set of diverse building blocks. This dual-pronged approach allows for the exponential generation of a large and structurally rich compound library from a single starting scaffold. Such libraries are invaluable for screening against biological targets to identify new lead compounds for drug development.

Table 3: Illustrative Combinatorial Library Synthesis Scheme

| Scaffold | Diversification Point 1 (Amidation) | Diversification Point 2 (Allyl Reaction) |

|---|---|---|

| This compound | Library of Amines (R¹R²NH) | Library of Boronic Acids (R³B(OH)₂) for Suzuki-Miyaura Coupling* |

| Resulting Library Structure | 3-(allyloxy)isoxazole-5-carboxamide core | R¹R² = Diverse substituents |

| R³ = Diverse aryl/heteroaryl groups |

\Note: Suzuki-Miyaura coupling would require prior conversion of the allyl group, for instance, to a vinyl halide.*

Spectroscopic and Structural Analysis Methodologies Focus on Research Techniques

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable tools in chemical analysis, allowing for the non-destructive investigation of molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. For Methyl 3-(allyloxy)isoxazole-5-carboxylate, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) NMR experiments would be crucial for unambiguous structure confirmation.

¹H NMR spectroscopy would provide information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The expected proton signals for this compound would include those for the methyl ester protons, the protons of the allyl group (allylic CH₂, vinylic CH, and terminal CH₂), and the proton on the isoxazole (B147169) ring.

¹³C NMR spectroscopy would reveal the number of distinct carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the isoxazole ring, the methyl carbon of the ester, and the carbons of the allyl group.

Hypothetical ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.95 | s | 3H | -OCH₃ |

| 4.80 | dt | 2H | -O-CH₂-CH=CH₂ |

| 5.30 | dq | 1H | -O-CH₂-CH=CH₂ (cis) |

| 5.45 | dq | 1H | -O-CH₂-CH=CH₂ (trans) |

| 6.05 | m | 1H | -O-CH₂-CH=CH₂ |

| 6.90 | s | 1H | Isoxazole C4-H |

Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 52.5 | -OCH₃ |

| 70.0 | -O-CH₂- |

| 105.0 | Isoxazole C4 |

| 119.0 | =CH₂ |

| 132.0 | -CH= |

| 158.0 | Isoxazole C5 |

| 160.0 | C=O |

| 165.0 | Isoxazole C3 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretch of the ester, the C=C stretch of the allyl group, the C-O stretches of the ether and ester groups, and the vibrations of the isoxazole ring.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3100 | Medium | =C-H stretch (alkene) |

| ~2950 | Medium | C-H stretch (alkane) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1580, ~1450 | Medium-Strong | Isoxazole ring vibrations |

| ~1250, ~1100 | Strong | C-O stretch (ester, ether) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum would offer further confirmation of the structure, with characteristic losses of fragments such as the methoxy (B1213986) group (-OCH₃), the allyl group (-C₃H₅), or carbon monoxide (-CO).

Chromatographic and Separation Methodologies in Isolation and Purification

The synthesis of this compound would likely result in a mixture of the desired product, unreacted starting materials, and byproducts. Therefore, effective purification is essential to obtain the compound in a pure form for subsequent analysis and use.

Column chromatography is a standard and widely used technique for the purification of organic compounds. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents) is critical for achieving good separation. For a moderately polar compound like this compound, a typical solvent system would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The progress of the separation is typically monitored by thin-layer chromatography (TLC).

High-performance liquid chromatography (HPLC) could also be employed for both analytical and preparative-scale purification, offering higher resolution and efficiency compared to standard column chromatography.

Typical Chromatographic Conditions for Purification

| Technique | Stationary Phase | Mobile Phase (Eluent) |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient |

| Thin-Layer Chromatography (TLC) | Silica Gel on Aluminum | Hexane/Ethyl Acetate (e.g., 7:3 v/v) |

| HPLC (Reverse-Phase) | C18 | Acetonitrile/Water Gradient |

Theoretical and Computational Studies of Methyl 3 Allyloxy Isoxazole 5 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of molecules like Methyl 3-(allyloxy)isoxazole-5-carboxylate. Methods such as Density Functional Theory (DFT) are commonly employed to model the geometric and electronic structure of isoxazole (B147169) derivatives. researchgate.net

Electronic Properties: Calculations typically focus on determining the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For isoxazole derivatives, DFT functionals like B3LYP, CAMB3LYP, and WB97XD with basis sets such as 6-31G(d,p) have been used to calculate these energy gaps. researchgate.net

Reactivity Descriptors: The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, helps identify electrophilic and nucleophilic sites. For an isoxazole derivative, the nitrogen atom and the oxygen atom of the carbonyl group are typically regions of high negative potential (nucleophilic sites), while the hydrogen atoms and regions around the isoxazole ring may exhibit positive potential (electrophilic sites). These calculations are crucial for predicting how the molecule will interact with other reagents.

Illustrative Data for Isoxazole Derivatives: The following table presents sample data from DFT calculations on various isoxazole derivatives, illustrating the range of HOMO-LUMO energy gaps that can be expected.

| Functional | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| MPW1PW91 | 6-31G(d,p) | -7.5 to -8.0 | -1.0 to -1.5 | 6.50 to 1.07 |

| B3LYP | 6-31G(d,p) | -7.0 to -7.5 | -1.5 to -2.0 | Varies |

| CAMB3LYP | 6-31G(d,p) | -8.0 to -8.5 | -0.5 to -1.0 | Varies |

| WB97XD | 6-31G(d,p) | -8.5 to -9.0 | -0.8 to -1.2 | Varies |

| Note: This table contains generalized data based on published research on various isoxazole derivatives to illustrate the outputs of quantum chemical calculations. researchgate.net |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving isoxazoles, from their synthesis to their subsequent transformations. A primary method for synthesizing the isoxazole ring is the [3+2] cycloaddition reaction involving nitrile oxides. mdpi.com

Mechanism Elucidation: Theoretical studies can map the entire potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, most importantly, transition states. By calculating the activation energies associated with different possible pathways, researchers can determine the most likely reaction mechanism. For instance, the formation of isoxazoles can proceed through one-step synchronous or asynchronous mechanisms, or stepwise pathways involving zwitterionic or biradical intermediates. mdpi.com

Transition State Analysis: Locating the transition state structure is key to understanding the kinetics of a reaction. Frequency calculations are performed to confirm that a located structure is a true transition state, characterized by a single imaginary frequency. The geometric parameters of the transition state reveal the nature of bond-forming and bond-breaking processes. For the synthesis of this compound, computational models could be used to study the intramolecular cycloaddition of a precursor, predicting the stereochemical and regiochemical outcomes. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The presence of the flexible allyloxy group in this compound makes conformational analysis and molecular dynamics (MD) simulations particularly important for understanding its three-dimensional structure and dynamic behavior.

Conformational Analysis: This involves identifying the stable conformations (rotamers) of the molecule by systematically rotating the single bonds, particularly the C-O bond of the allyloxy group. The potential energy of the molecule is calculated for each conformation to identify the low-energy, and therefore most populated, structures. This information is crucial as the molecule's conformation can significantly influence its reactivity and interactions with other molecules.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. mdpi.com These simulations solve Newton's equations of motion for the atoms in the molecule, revealing how it flexes, bends, and interacts with its environment (e.g., a solvent or a biological receptor). MD simulations on isoxazole derivatives are often used to:

Assess the stability of ligand-protein complexes. nih.gov

Understand the binding modes and key interactions between an isoxazole-containing ligand and its target protein. mdpi.com

Reveal conformational changes in both the ligand and the protein upon binding. mdpi.com

These simulations are invaluable in fields like drug design for understanding structure-function relationships. mdpi.comnih.gov

Predictive Modeling for Chemical Transformations

Predictive modeling uses computational algorithms to forecast the chemical properties, biological activity, or metabolic fate of a molecule based on its structure. For a novel compound like this compound, these models can provide valuable insights before extensive laboratory work is undertaken.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the three-dimensional properties of a series of molecules with their biological activity. mdpi.com For isoxazole derivatives, QSAR studies have identified key structural features—such as hydrophobic and electronegative groups at specific positions—that are crucial for their activity as, for example, anticancer agents or receptor agonists. mdpi.comresearchgate.net

Predicting Metabolism and Reactivity: Computational models can also predict the likelihood of a molecule undergoing specific chemical transformations, such as metabolic bioactivation. For example, models have been developed to predict whether isoxazole-containing molecules will be metabolized into reactive electrophiles like enimines. nih.gov Similarly, in silico tools can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), helping to assess the "drug-likeness" of a compound early in the discovery process. ekb.eg

Illustrative Predictive Model Parameters for Isoxazole Derivatives:

| Model Type | Predicted Property | Key Descriptors | Application |

| 3D-QSAR (CoMFA/CoMSIA) | Anticancer Activity | Molecular Connectivity Indices, LUMO Energy, Randic Topological Index | Guiding the design of more potent analogues. researchgate.net |

| Quinone Model | Bioactivation Potential | Electronic and Structural Features | Identifying potential for metabolic transformation into reactive species. nih.gov |

| In Silico ADME | Pharmacokinetics | Lipophilicity (LogP), Solubility, Molecular Weight | Predicting drug-likeness and potential bioavailability. ekb.eg |

| Note: This table illustrates the types of predictive models applied to isoxazole derivatives and the insights they provide. |

Future Research Directions and Unexplored Avenues

Development of More Sustainable Synthetic Routes

Traditional syntheses of isoxazole (B147169) derivatives can involve harsh conditions, hazardous reagents, and volatile organic solvents. mdpi.com Future research will undoubtedly focus on creating more environmentally benign pathways to Methyl 3-(allyloxy)isoxazole-5-carboxylate.

Key Research Thrusts:

Green Solvents: Exploration of water, deep eutectic solvents (DESs), or ionic liquids as reaction media could significantly reduce the environmental footprint. acs.orgrsc.orgacs.org Studies on related isoxazoles have shown that using a choline (B1196258) chloride:urea-based DES can facilitate the one-pot, three-step synthesis of 3,5-disubstituted isoxazoles, a method that could be adapted for this target molecule. acs.org

Alternative Energy Sources: The use of microwave irradiation and ultrasound-assisted synthesis has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the formation of isoxazole rings. nih.govmdpi.com Applying these techniques to the synthesis of this compound could offer a more efficient and sustainable alternative to conventional heating.

Catalysis: Investigating novel catalytic systems, including metal-free catalysts like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) or heterogeneous catalysts, could enhance reaction efficiency and simplify product purification. rsc.orgorganic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for Isoxazole Synthesis

| Parameter | Conventional Method | Sustainable Alternative | Potential Advantage |

|---|---|---|---|

| Solvent | Dichloromethane, Tetrahydrofuran | Water, Deep Eutectic Solvents (DESs) | Reduced toxicity and environmental impact |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, Ultrasonication | Faster reaction times, lower energy use mdpi.com |

| Catalyst | Stoichiometric bases or dehydrating agents | Reusable heterogeneous catalysts, Organocatalysts | Easier separation, reduced waste |

| Reaction Time | Several hours to days | Minutes to a few hours | Increased throughput and efficiency acs.org |

Exploration of Novel Reactivity Patterns

The unique arrangement of functional groups in this compound—the isoxazole core, the allyl ether, and the methyl ester—offers a rich landscape for exploring new chemical transformations.

Isoxazole Ring Transformations: The relatively weak N-O bond of the isoxazole ring makes it susceptible to cleavage under various conditions (e.g., hydrogenation, base treatment), which can be exploited to synthesize other heterocyclic systems or open-chain compounds. nih.govmdpi.com Research could investigate the selective ring-opening of this specific isoxazole to generate novel enaminone or β-keto nitrile intermediates, which are valuable synthetic building blocks.

Allyl Group Chemistry: The allyloxy moiety is a versatile functional handle. Future studies could explore metal-catalyzed reactions such as Claisen rearrangements to introduce substituents at the C4 position of the isoxazole, or allylic alkylation reactions.

Tandem Reactions: A significant unexplored avenue is the design of tandem or cascade reactions that engage multiple functional groups in a single operation. For instance, a process could be envisioned where an initial transformation of the allyl group triggers a subsequent reaction involving the isoxazole ring or the ester function, leading to complex molecular architectures in a highly efficient manner.

Integration into Flow Chemistry and Automated Synthesis Systems

Continuous flow chemistry presents numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. researchgate.netuc.pt The synthesis of isoxazoles is particularly amenable to flow processes, which can safely handle unstable intermediates and manage exothermic reactions. researchgate.net

Future Implementation: A multi-step flow system could be designed for the synthesis of this compound. Such a system might involve the in-line generation of a nitrile oxide from an aldoxime, followed immediately by a [3+2] cycloaddition with an appropriate alkyne in a heated flow reactor. researchgate.net This approach minimizes the handling of potentially hazardous intermediates and allows for rapid optimization and production. nih.gov The integration of in-line purification and analysis would further streamline the process, making it ideal for automated synthesis platforms and the rapid generation of derivative libraries. uc.pt

Table 2: Hypothetical Parameters for Flow Synthesis

| Stage | Operation | Key Parameters | Purpose |

|---|---|---|---|

| 1: Reagent Input | Syringe pumps feed starting materials | Flow rate, Concentration | Precise stoichiometric control |

| 2: Nitrile Oxide Generation | Mixing coil with an oxidizing agent | Residence time, Temperature | In-situ formation of the reactive dipole researchgate.net |

| 3: Cycloaddition | Heated coil reactor | Temperature, Residence time | Formation of the isoxazole ring |

| 4: In-line Purification | Scavenger resin cartridge | Flow rate | Removal of excess reagents and byproducts |

| 5: Collection | Automated fraction collector | - | Isolation of the pure product |

Design and Synthesis of Advanced Derivatives for Specific Chemical Functions

Given that the isoxazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous drugs, a major research direction is the synthesis of advanced derivatives of this compound. espublisher.comnih.govnih.gov

Medicinal Chemistry: The ester group can be converted into a wide array of amides by reacting it with different amines. This would generate a library of compounds for screening against various biological targets, such as kinases, proteases, or microbial enzymes. nih.gov The allyl group could also be functionalized to improve properties like solubility or metabolic stability.

Materials Science: Isoxazole-containing molecules have been investigated for applications in materials science, including as components of photochromic materials and liquid crystals. nih.gov Derivatives could be designed where the core structure is incorporated into polymeric backbones or functionalized with groups that promote self-assembly, leading to novel functional materials.

Computational Chemistry in Guiding Experimental Research

Computational chemistry is an indispensable tool for predicting molecular properties and guiding synthetic efforts. researchgate.net For this compound, theoretical studies can provide valuable insights that would be time-consuming or difficult to obtain experimentally.

Potential Studies:

Reaction Mechanism Analysis: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of potential reactions, such as cycloadditions or rearrangements, and to predict the regioselectivity and stereoselectivity of these transformations. researchgate.net

Prediction of Properties: Computational models can predict electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. These values are crucial for understanding the molecule's reactivity and can be correlated with potential biological activity. researchgate.net

Virtual Screening: By creating a virtual library of derivatives based on the core structure, computational docking studies can be performed to predict their binding affinity to specific protein targets, thereby prioritizing the synthesis of the most promising candidates for drug discovery. espublisher.com

Advanced Characterization Techniques for In-situ Monitoring of Reactions

To fully understand and optimize the synthesis and subsequent reactions of this compound, advanced in-situ characterization techniques are essential. These methods provide real-time data on reaction kinetics, intermediate formation, and product conversion.

Applicable Techniques:

Flow NMR and FT-IR: Coupling flow reactors with NMR or FT-IR spectrometers allows for the continuous, non-invasive monitoring of reaction progress. This is particularly valuable for optimizing reaction conditions (temperature, pressure, residence time) in real-time.

Mass Spectrometry: Techniques like Direct Analysis in Real Time (DART) mass spectrometry can provide rapid analysis of reaction mixtures with minimal sample preparation, facilitating high-throughput screening of reaction conditions. nih.gov

Spectroscopic Analysis: Detailed characterization of the final compound and its derivatives would involve a suite of spectroscopic methods including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structures unequivocally. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-(allyloxy)isoxazole-5-carboxylate, and how can its purity be validated?

- Methodological Answer: A typical synthesis involves the alcoholysis of a pre-functionalized isoxazole carbonyl chloride intermediate in dichloromethane . Purity validation requires chromatographic techniques (e.g., HPLC) coupled with spectroscopic methods such as H/C NMR and high-resolution mass spectrometry (HRMS). For crystalline derivatives, single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer: Key precautions include:

- Use of PPE (gloves, lab coat, goggles) to avoid skin/eye contact (H313, H333 warnings) .

- Work in a fume hood to prevent inhalation of vapors or dust.

- Storage in airtight containers at 0–6°C for stability, away from heat and light .

- Immediate neutralization of spills with inert absorbents (e.g., silica gel) and disposal per local regulations .

Q. How can researchers characterize the reactivity of the allyloxy group in this compound?

- Methodological Answer: The allyloxy group’s reactivity can be probed via:

- Ring-closing metathesis (using Grubbs catalyst) to form cyclic derivatives.

- Electrophilic substitution studies (e.g., halogenation) to assess electronic effects.

- Monitoring by H NMR for allylic proton shifts under acidic/basic conditions .

Advanced Research Questions

Q. How can conflicting spectroscopic data for isoxazole derivatives be resolved during structural elucidation?

- Methodological Answer: Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. Strategies include:

- Variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomers).

- Computational modeling (DFT calculations) to predict and compare spectral profiles.

- X-ray crystallography for unambiguous confirmation of solid-state structures .

Q. What experimental designs are optimal for studying the biological activity of this compound?

- Methodological Answer:

- In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains .

- Anticancer studies : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare with normal cells .

- Mechanistic studies : Use fluorescence-based assays to assess antioxidant activity (e.g., DPPH radical scavenging) .

Q. How can reaction yields be improved in the synthesis of allyloxy-substituted isoxazoles?

- Methodological Answer: Optimize:

- Catalytic systems : Replace traditional bases with organocatalysts (e.g., DMAP) to enhance nucleophilic substitution efficiency.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature control : Gradual heating (40–60°C) minimizes side reactions during cyclization .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

- Methodological Answer: Variations arise from:

- Polymorphism : Different crystalline forms may result from solvent recrystallization (e.g., ethanol vs. acetone).

- Impurity profiles : Residual solvents or byproducts (e.g., unreacted starting materials) depress melting points.

- Measurement techniques : Use differential scanning calorimetry (DSC) for precise determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.